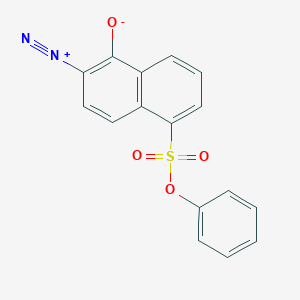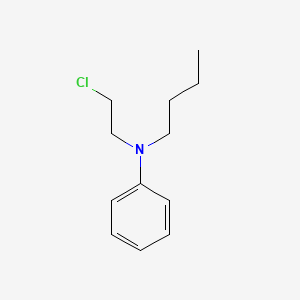
N-Butyl-N-(2-chloroethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Butyl-N-(2-chloroethyl)aniline: is an organic compound with the molecular formula C12H18ClN . It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a butyl group and a 2-chloroethyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions:
Alkylation of Aniline: The synthesis of N-Butyl-N-(2-chloroethyl)aniline can be achieved through the alkylation of aniline. Aniline is first reacted with butyl chloride in the presence of a base such as sodium hydroxide to form N-butylaniline.
Industrial Production Methods: Industrially, the production of this compound follows similar synthetic routes but on a larger scale.
化学反应分析
Types of Reactions:
Substitution Reactions: N-Butyl-N-(2-chloroethyl)aniline can undergo nucleophilic substitution reactions due to the presence of the chloroethyl group.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding N-oxides.
Reduction Reactions: Reduction of this compound can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, ethanol as solvent, reflux conditions.
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Major Products Formed:
Substitution: Various substituted anilines.
Oxidation: N-oxides.
Reduction: Amines.
科学研究应用
Chemistry:
Intermediate in Organic Synthesis: N-Butyl-N-(2-chloroethyl)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Potential Therapeutic Agent: Research is ongoing to explore the potential therapeutic applications of this compound in treating certain medical conditions.
Industry:
Chemical Manufacturing: The compound is used in the manufacturing of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-Butyl-N-(2-chloroethyl)aniline involves its interaction with specific molecular targets. The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This can result in the modification of proteins, enzymes, and other biomolecules, affecting their function and activity .
相似化合物的比较
N-Butyl-N-(2-bromoethyl)aniline: Similar structure but with a bromoethyl group instead of a chloroethyl group.
N-Butyl-N-(2-iodoethyl)aniline: Similar structure but with an iodoethyl group instead of a chloroethyl group.
Uniqueness:
属性
CAS 编号 |
53817-39-3 |
|---|---|
分子式 |
C12H18ClN |
分子量 |
211.73 g/mol |
IUPAC 名称 |
N-butyl-N-(2-chloroethyl)aniline |
InChI |
InChI=1S/C12H18ClN/c1-2-3-10-14(11-9-13)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3 |
InChI 键 |
NBTVRDMLLMEWOF-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCl)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


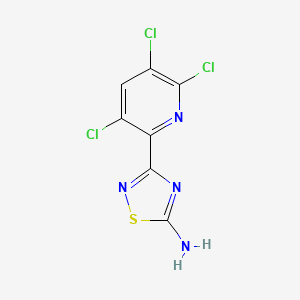
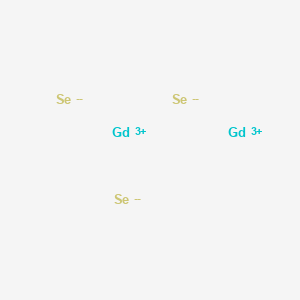
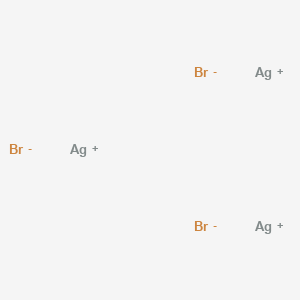
![Acetamide, N-[2-[(2-cyano-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B15344714.png)


![2-amino-8-(2-hydroxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15344748.png)
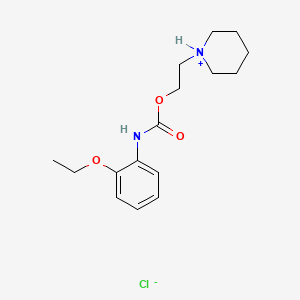
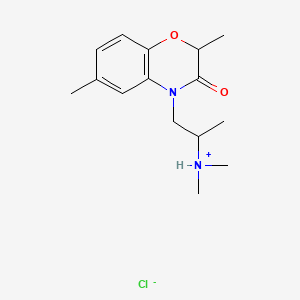

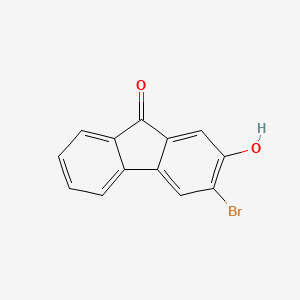

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B15344783.png)
